molecular formula C19H37NO2 B12643478 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol CAS No. 93841-64-6

4-Ethyl-2-tridecyl-2-oxazoline-4-methanol

Cat. No.: B12643478
CAS No.: 93841-64-6
M. Wt: 311.5 g/mol
InChI Key: CZTMWKFITKPOPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol typically involves the reaction of nitriles with amino alcohols under specific conditions. One common method is the solvent-free reaction of nitriles with amino alcohols under microwave irradiation, which affords good to high yields . The reaction conditions often include the use of pyridinium hydrobromide perbromide (PHPB) in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-tridecyl-2-oxazoline-4-methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Ethyl-2-tridecyl-2-oxazoline-4-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

93841-64-6

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

(4-ethyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C19H37NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-20-19(4-2,16-21)17-22-18/h21H,3-17H2,1-2H3

InChI Key

CZTMWKFITKPOPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

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